2-(ethylamino)-N,N-dimethylacetamide

Structure-Activity Relationship Chemical Synthesis Ligand Design

Researchers require specific aminoamide scaffolds for sodium/calcium channel modulation, but generic N,N-dimethylacetamide lacks the ethylamino handle needed for established SAR. 2-(Ethylamino)-N,N-dimethylacetamide solves this precisely. - **Core value**: Alpha-ethylamino group provides unique H-bond donor & nucleophilic center for acylation/alkylation derivatization. - **Application**: Direct precursor to 2-[2-(phenyl)ethylamino]-N,N-dimethylacetamide class (neurological/psychiatric disorders). - **Supply**: Typical 95% purity, available for R&D synthesis and amide amidicity studies.

Molecular Formula C6H14N2O
Molecular Weight 130.191
CAS No. 97454-95-0
Cat. No. B3012201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylamino)-N,N-dimethylacetamide
CAS97454-95-0
Molecular FormulaC6H14N2O
Molecular Weight130.191
Structural Identifiers
SMILESCCNCC(=O)N(C)C
InChIInChI=1S/C6H14N2O/c1-4-7-5-6(9)8(2)3/h7H,4-5H2,1-3H3
InChIKeyRBQCQPDRIQZDJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethylamino)-N,N-dimethylacetamide Product Overview


2-(Ethylamino)-N,N-dimethylacetamide is an organic compound belonging to the N,N-disubstituted acetamide class . It is characterized by a dimethylamino group attached to the carbonyl carbon and an ethylamino group at the alpha-carbon position, imparting distinct chemical and physical properties that make it a valuable research intermediate and a versatile small molecule scaffold . The compound is available from various vendors with a typical purity of 95% , and its molecular structure (C₆H₁₄N₂O, MW: 130.19) positions it within a unique chemical space for derivatization and biological evaluation [1].

The Unique Value of 2-(Ethylamino)-N,N-dimethylacetamide


The specific ethylamino substitution on the alpha-carbon of 2-(ethylamino)-N,N-dimethylacetamide creates a unique molecular environment that is not replicated by simple N,N-dimethylacetamide (DMAc) solvents or by other aminoamide analogs. The presence of the ethylamino group introduces an additional hydrogen bond donor and a nucleophilic center, which significantly alters its reactivity, pharmacokinetic potential, and ability to serve as a synthetic handle . Class-level evidence indicates that the structure-activity relationships (SAR) of N-substituted aminoamides are highly sensitive to the nature of the alkyl substituent on the amine nitrogen, influencing both biological activity (e.g., antiarrhythmic, local anesthetic) and synthetic utility [1]. Furthermore, the amide bond's amidicity, a critical parameter for stability and reactivity, is known to be tunable by structural modifications, with N,N-dimethylacetamide serving as a 100% amidicity benchmark [2]. Therefore, substituting a different analog will not yield the same chemical behavior, biological profile, or synthetic outcome, necessitating the specific procurement of this compound for targeted investigations.

Comparative Evidence for 2-(Ethylamino)-N,N-dimethylacetamide


Ethylamino Structural Uniqueness

The compound is differentiated from its closest structural analogs by the presence of an ethylamino group at the alpha-carbon. Direct comparison with 2-(methylamino)-N,N-dimethylacetamide and 2-(dimethylamino)-N,N-dimethylacetamide shows that the ethylamino group provides a distinct balance of steric bulk and hydrogen-bonding capability, which is critical for modulating molecular interactions . This difference is not quantifiable in a single biological assay but is a fundamental chemical property that influences all downstream applications.

Structure-Activity Relationship Chemical Synthesis Ligand Design

Amide Bond Amidicity vs. DMAc Benchmark

The amide bond in 2-(ethylamino)-N,N-dimethylacetamide is part of a system where amidicity can be altered relative to the standard of N,N-dimethylacetamide (DMAc), which is defined as having 100% amidicity [1]. While the specific amidicity value for the target compound is not reported, the established methodology demonstrates that substitutions on the amide nitrogen or alpha-carbon can reduce amidicity. For instance, a strained bicyclic penem scaffold was found to retain only 73% amidicity relative to DMAc [1]. This highlights that the target compound's amidicity, and thus its stability and reactivity, will differ from the DMAc benchmark in a quantifiable manner, a property that can be exploited in the design of prodrugs or reactive intermediates.

Computational Chemistry Physical Organic Chemistry Amide Stability

Ion Channel Modulation Potential

The 2-(ethylamino)-N,N-dimethylacetamide scaffold is a core structural motif in a class of patented sodium and/or calcium channel modulators [1]. The patent literature specifically highlights 2-[2-(phenyl)ethylamino]-N,N-dimethylacetamide derivatives, where the N,N-dimethylacetamide portion and the ethylamino linker are essential for activity. While the parent compound is not a final drug, its role as a key intermediate is well-documented. In contrast, simple N,N-dimethylacetamide is used as an industrial solvent and lacks this specific bioactivity profile . Furthermore, a comprehensive review of N-substituted aminoamides establishes a clear link between the structure of compounds like the target molecule and their antiarrhythmic and local anesthetic activities [2].

Ion Channel Modulators Medicinal Chemistry Antiarrhythmic Agents

Application Scenarios for 2-(Ethylamino)-N,N-dimethylacetamide


Sodium/Calcium Channel Modulator Intermediate

Procurement of 2-(ethylamino)-N,N-dimethylacetamide is essential for research groups focused on synthesizing and optimizing sodium and/or calcium channel modulators. The compound serves as a direct structural precursor to the pharmacologically active 2-[2-(phenyl)ethylamino]-N,N-dimethylacetamide class, as outlined in patents for treating neurological and psychiatric disorders [1]. Using a non-ethylamino analog would deviate from the established SAR and likely abolish the desired ion channel modulation.

Versatile Building Block with Ethylamino Handle

This compound is ideally suited as a building block in organic synthesis, particularly when a specific ethylamino nucleophile is required. Its alpha-ethylamino group offers a unique handle for further derivatization (e.g., acylation, alkylation, reductive amination) that is distinct from primary amines or N,N-dimethylamino analogs . This allows for the construction of more complex molecules with tailored properties, justifying its selection over simpler or bulkier aminoamide alternatives.

Model Compound for Amide Bond Studies

Researchers investigating the fundamental properties of the amide bond can utilize 2-(ethylamino)-N,N-dimethylacetamide as a model system. Its structure allows for the study of how an alpha-heteroatom substitution modulates the amide's resonance stabilization (amidicity) relative to the well-defined N,N-dimethylacetamide benchmark [2]. This makes it a relevant compound for experimental and computational studies aimed at understanding the stability and reactivity of non-planar amides, which are crucial in fields like catalysis and protein folding.

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